molecular formula C18H16FN3OS2 B1228013 4-amino-3-(3,4-dimethylphenyl)-N-(2-fluorophenyl)-2-sulfanylidene-5-thiazolecarboxamide

4-amino-3-(3,4-dimethylphenyl)-N-(2-fluorophenyl)-2-sulfanylidene-5-thiazolecarboxamide

Cat. No. B1228013
M. Wt: 373.5 g/mol
InChI Key: VNEBZIGPFRXJHY-UHFFFAOYSA-N
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Description

4-amino-3-(3,4-dimethylphenyl)-N-(2-fluorophenyl)-2-sulfanylidene-5-thiazolecarboxamide is an aromatic amide.

Scientific Research Applications

Crystal Structure and Biological Studies

  • The derivatives of 4,5-dihydro-1,3,4-oxadiazole-2-thiones, which are chemically related to the compound of interest, have been studied for their crystal structures and biological activities. These compounds exhibit significant antibacterial and potent antioxidant activities, which suggest potential applications in medicinal chemistry (Karanth et al., 2019).

Synthesis and Pharmacological Activities

  • Research on the synthesis of new pyrimidines and thiadiazoles bearing mefenamic acid, which have structural similarities to the specified compound, indicates applications in drug development. These compounds are characterized by their purity and are evaluated for potential pharmacological activities (Noubade et al., 2009).

Inhibitors of Thymidylate Synthase

  • A study on 2-amino-4-oxo-5-substituted-pyrrolo[2,3-d]pyrimidines, which are structurally related, focused on their role as nonclassical antifolate inhibitors of thymidylate synthase. This research indicates their potential as antitumor and antibacterial agents (Gangjee et al., 1996).

Access to Thiazoline‐4‐carboxylates and Cysteine Derivatives

  • Research on thiazoline-4-carboxylates and cysteine derivatives incorporating cyclopropyl groups points to their utility in synthetic organic chemistry. The study provides insights into efficient synthesis methods and potential applications in drug development (Nötzel et al., 2001).

Synthesis and Characterization of Novel Compounds

  • Studies on the synthesis of novel compounds, such as tetrazol-thiophene-2-carboxamides, and their antimicrobial evaluation and docking studies, demonstrate the significance of these compounds in medicinal chemistry and drug discovery (Talupur et al., 2021).

Carbonic Anhydrase Inhibitors

  • Halogenated sulfonamides, including those similar to the compound , have been synthesized and studied as inhibitors of the tumor-associated isozyme carbonic anhydrase IX. This research suggests their potential as antitumor agents (Ilies et al., 2003).

properties

Product Name

4-amino-3-(3,4-dimethylphenyl)-N-(2-fluorophenyl)-2-sulfanylidene-5-thiazolecarboxamide

Molecular Formula

C18H16FN3OS2

Molecular Weight

373.5 g/mol

IUPAC Name

4-amino-3-(3,4-dimethylphenyl)-N-(2-fluorophenyl)-2-sulfanylidene-1,3-thiazole-5-carboxamide

InChI

InChI=1S/C18H16FN3OS2/c1-10-7-8-12(9-11(10)2)22-16(20)15(25-18(22)24)17(23)21-14-6-4-3-5-13(14)19/h3-9H,20H2,1-2H3,(H,21,23)

InChI Key

VNEBZIGPFRXJHY-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C(C=C1)N2C(=C(SC2=S)C(=O)NC3=CC=CC=C3F)N)C

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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